6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C18H21BrN2O4S2 and its molecular weight is 473.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
A study on quinazolino-benzothiazoles, including derivatives similar to the specified compound, demonstrated significant anticonvulsant activity against tonic and clonic seizures without showing neurotoxicity or hepatotoxicity. This research highlights the potential of such compounds in treating epilepsy and related disorders (Ugale et al., 2012).
Photodynamic Therapy Applications
Research into zinc phthalocyanine derivatives with structural similarities to the specified compound revealed potential applications in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making them suitable as Type II photosensitizers (Pişkin et al., 2020).
Anthelmintic and Anti-inflammatory Activities
A study on novel imidazothiazole sulfides and sulfones, related to the compound , showed promising anthelmintic and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating infections caused by parasitic worms and in managing inflammation (Shetty et al., 2010).
Antimicrobial and Antiproliferative Properties
A series of N-ethyl-N-methylbenzenesulfonamide derivatives, structurally related to the compound , displayed effective antimicrobial and antiproliferative activities. This research underscores the potential use of such compounds in developing new antimicrobial agents and in cancer therapy (Abd El-Gilil, 2019).
Properties
IUPAC Name |
6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS.C7H8O3S/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7,13H,2,5-6H2,1H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJDFRCTGPZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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